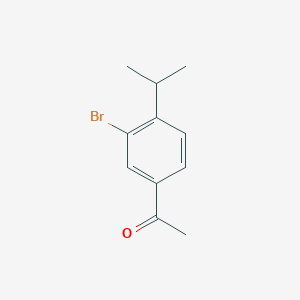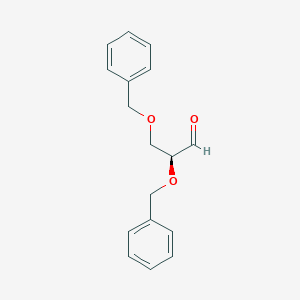
2,6-Dibromo-3-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO. It is a white crystalline solid with a distinct odor and bitter taste. This compound is soluble in solvents such as alcohol, ether, and chlorinated hydrocarbons. It is primarily used as a flame retardant and biocide, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-chlorophenol can be synthesized through the bromination of 3-chlorophenol. The reaction typically involves the use of bromine in the presence of a solvent like dichloromethane. The process is carried out at room temperature, and the reaction time is usually around 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Less brominated phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dibromo-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its antimicrobial properties, making it useful in developing disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is widely used as a flame retardant in plastics, rubber, textiles, and coatings
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways, including those involved in cell wall synthesis and energy production .
Comparaison Avec Des Composés Similaires
- 2,4,6-Tribromophenol
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzoic acid
Comparison: 2,6-Dibromo-3-chlorophenol is unique due to its specific bromination pattern and the presence of a chlorine atom. This structural uniqueness imparts distinct chemical and biological properties, making it more effective as a biocide and flame retardant compared to its analogs .
Propriétés
Numéro CAS |
28165-55-1 |
|---|---|
Formule moléculaire |
C6H3Br2ClO |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
2,6-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
Clé InChI |
IRDKAEPDVBTGRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


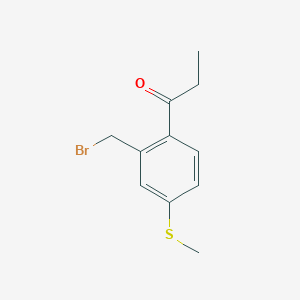
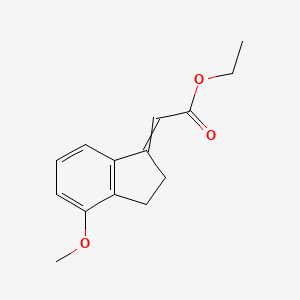

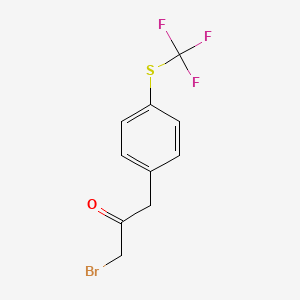
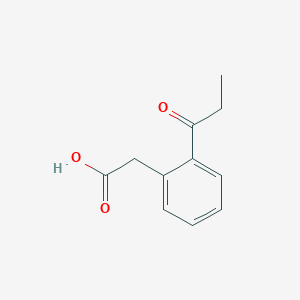
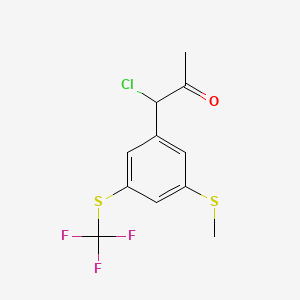
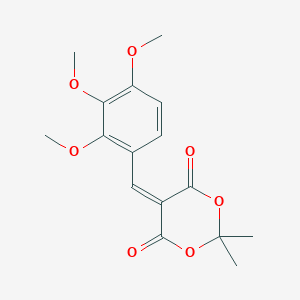
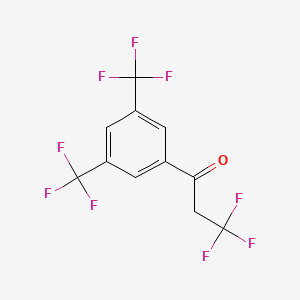
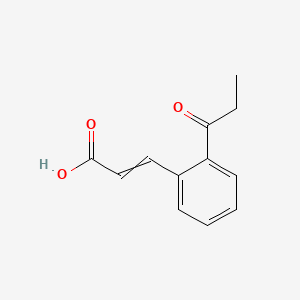
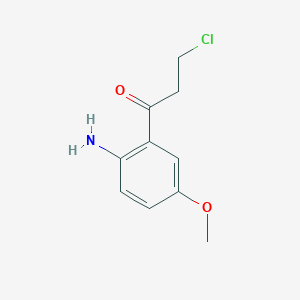
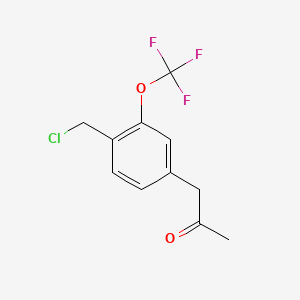
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
